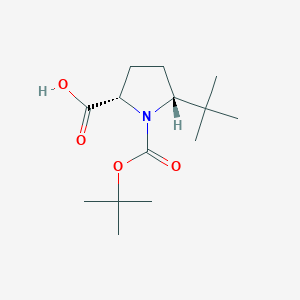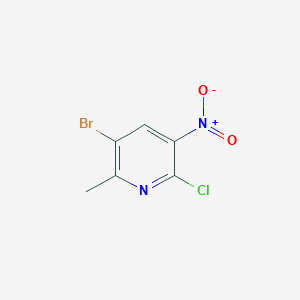
4-(3-Isocyanatobenzyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Isocyanatobenzyl)morpholine is a chemical compound with the molecular formula C12H14N2O2 . It is also known by other synonyms such as 4-[(3-isocyanatophenyl)methyl]morpholine .
Synthesis Analysis
The synthesis of morpholines, including 4-(3-Isocyanatobenzyl)morpholine, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . A common method for the synthesis of substituted morpholines involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of 4-(3-Isocyanatobenzyl)morpholine consists of a morpholine ring attached to a benzyl group with an isocyanate functional group . The molecular weight of this compound is 218.25 g/mol .Chemical Reactions Analysis
Morpholines, including 4-(3-Isocyanatobenzyl)morpholine, are synthesized from 1,2-amino alcohols and related compounds . They can also be synthesized from aziridines, epoxides, and related compounds .Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition
4-Sulfamoyl-N-(3-morpholinopropyl)benzamide and related compounds have been studied for their inhibitory effects on carbonic anhydrase isoenzymes, showing nanomolar inhibitory concentrations. These findings underscore the potential for developing novel inhibitors targeting carbonic anhydrases, which play crucial roles in physiological processes such as respiration and acid-base balance (Supuran, Maresca, Gregáň, & Remko, 2013).
Synthesis of Bis(2,4-diarylimidazol-5-yl) Diselenides
Research into N-benzylbenzamides, including compounds related to 4-(3-Isocyanatobenzyl)morpholine, has led to the synthesis of bis(2,4-diarylimidazol-5-yl) diselenides. These compounds have potential applications in medicinal chemistry due to their unique structural features and possible biological activities (Atanassov, Zhou, Linden, & Heimgartner, 2002).
Discovery of Non-nitrogen Containing Morpholine Isosteres
A potent non-nitrogen containing morpholine isostere has been discovered, showcasing its application in potent selective dual inhibitors of mTORC1 and mTORC2. This highlights the versatility of the morpholine scaffold in drug design, particularly in kinase inhibition (Hobbs et al., 2019).
DNA-PK Inhibitors Synthesis
Dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-ones have been identified as potent inhibitors of DNA-dependent protein kinase (DNA-PK), suggesting their use in enhancing the efficacy of ionizing radiation in cancer therapy. This underscores the importance of morpholine derivatives in developing therapeutic agents targeting DNA repair mechanisms (Cano et al., 2010).
Eigenschaften
IUPAC Name |
4-[(3-isocyanatophenyl)methyl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-10-13-12-3-1-2-11(8-12)9-14-4-6-16-7-5-14/h1-3,8H,4-7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXYHQOMLIRLFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428734 |
Source


|
| Record name | 4-(3-isocyanatobenzyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Isocyanatobenzyl)morpholine | |
CAS RN |
166740-66-5 |
Source


|
| Record name | 4-(3-isocyanatobenzyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-isocyanatobenzyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Ethoxy-2-[(5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)disulfanyl]-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B65534.png)


![6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B65541.png)



![4-Methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylic acid](/img/structure/B65550.png)

![1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone](/img/structure/B65556.png)
